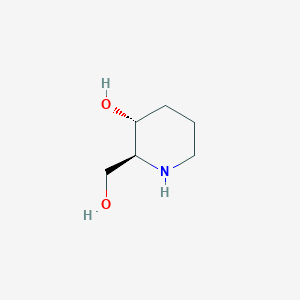

(2s,3r)-2-(Hydroxymethyl)piperidin-3-ol

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Research

The piperidine motif, a six-membered heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry and natural product synthesis. nih.govnih.gov Piperidine derivatives are integral components of a vast array of pharmaceuticals, encompassing over twenty classes of drugs, including analgesics, antipsychotics, and antihistamines. nih.govnih.govacs.org The prevalence of this scaffold is attributed to its ability to impart favorable pharmacokinetic properties to molecules, such as enhanced membrane permeability, metabolic stability, and receptor binding affinity. organic-chemistry.org Furthermore, the chair-like conformation of the piperidine ring provides a rigid framework that can be strategically functionalized to create compounds with specific biological activities. wikipedia.orgresearchgate.net

The Unique Stereochemical Characteristics of (2S,3R)-2-(Hydroxymethyl)piperidin-3-ol

The defining feature of this compound lies in its distinct stereochemistry. The molecule possesses two chiral centers at the C2 and C3 positions of the piperidine ring. The (2S,3R) configuration designates a specific trans relationship between the hydroxymethyl group at C2 and the hydroxyl group at C3. This fixed spatial arrangement is critical as it governs the molecule's shape and how it can interact with other chiral molecules, a fundamental principle in the design of stereoselective syntheses and the study of biological interactions. The conformational preference of the piperidine ring, typically a chair conformation, further influences the axial or equatorial positioning of the substituents, which can significantly impact the molecule's reactivity and biological profile. wikipedia.org

Historical Context and Evolution of Research on This Compound

The research history of this compound is intrinsically linked to the broader development of stereoselective synthesis methodologies for substituted piperidines. While early methods for piperidine synthesis often resulted in racemic mixtures, the increasing demand for enantiomerically pure compounds in the pharmaceutical industry spurred the development of asymmetric synthesis strategies. nih.govorganic-chemistry.org Key advancements include the use of chiral auxiliaries, chiral catalysts, and the derivatization of compounds from the chiral pool. The synthesis of specific stereoisomers of 2,3-disubstituted piperidines, such as the target compound, has been a subject of interest as these motifs are present in various natural products and pharmacologically active molecules. Research from the late 20th and early 21st centuries has focused on developing reliable methods for controlling the stereochemistry at the C2 and C3 positions, with techniques like diastereoselective reductions of chiral lactams and intramolecular cyclizations playing a significant role. nih.govnih.gov The ability to synthesize specific diastereomers like this compound is a testament to the progress in asymmetric synthesis.

Scope and Academic Relevance of the Research Outline

This article provides a focused examination of this compound, highlighting its role as a valuable chiral building block in organic synthesis. By concentrating on its structural features and the importance of its piperidine core, the content underscores the academic relevance of understanding such fundamental chiral molecules. The outlined sections aim to deliver a comprehensive overview that is pertinent to researchers and students in the fields of organic chemistry, medicinal chemistry, and chemical synthesis.

Chemical Compound Data

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₆H₁₃NO₂ |

| Stereochemistry | (2S,3R) |

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

(2S,3R)-2-(hydroxymethyl)piperidin-3-ol |

InChI |

InChI=1S/C6H13NO2/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H2/t5-,6+/m0/s1 |

InChI Key |

WRLZCUCTSFUOQY-NTSWFWBYSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H](NC1)CO)O |

Canonical SMILES |

C1CC(C(NC1)CO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s,3r 2 Hydroxymethyl Piperidin 3 Ol and Its Stereoisomers

De Novo Asymmetric Synthesis Approaches

De novo strategies offer high flexibility in introducing various substituents onto the piperidine (B6355638) core. These methods rely on powerful asymmetric reactions to establish the desired stereochemistry during the ring-formation process.

Chiral Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries is a classical and effective strategy for inducing stereoselectivity. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Research has demonstrated the use of chiral inductors like 2-phenylglycinol to obtain enantiopure cis and trans isomers of 2,3-piperidine dicarboxylic acids. researchgate.net This methodology is based on a δ-lactam formation through a Stille aza-annulation/hydrogenation sequence where the chiral auxiliary guides the asymmetric induction. researchgate.net Similarly, the alkylation of N-protected piperidin-2-ones can be controlled by a chiral auxiliary attached to the nitrogen atom. For instance, the alkylation of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one using s-BuLi can produce the (3S)-alkylated product as a single isomer. The auxiliary not only controls the facial selectivity of the enolate but can also be subsequently removed to provide the chiral substituted piperidine.

Organocatalytic Enantioselective Pathways

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. For the synthesis of polysubstituted piperidines, organocatalysts can activate substrates to participate in cascade reactions, forming multiple bonds and stereocenters in a single step with high stereocontrol.

One such approach involves a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol. acs.org This strategy allows for the reaction of aldehydes with trisubstituted nitroolefins to construct a piperidine ring with up to four contiguous stereocenters in one step with excellent enantioselectivity. acs.org Another key strategy is the desymmetrizing intramolecular aza-Michael reaction. This has been applied to the synthesis of 2,5,5-trisubstituted piperidines using a vinyl sulfonamide as the nitrogen source, which creates a quaternary stereocenter with high enantioselectivity. rsc.org

Metal-Catalyzed Enantioselective Routes

Transition metal catalysis offers a diverse and highly efficient means of constructing complex molecular architectures like disubstituted piperidines. Specific metals and ligand systems can be tailored to achieve remarkable levels of regio- and stereoselectivity.

Rhodium-Catalyzed Cyclohydrocarbonylation

Rhodium-catalyzed cyclohydrocarbonylation has proven to be a valuable method for synthesizing functionalized piperidines. This reaction involves the cyclization of a homoallylic amine with carbon monoxide and hydrogen. acs.org The use of a chiral phosphine (B1218219) ligand, such as BIPHEPHOS, in conjunction with a rhodium catalyst enables the enantioselective formation of the piperidine ring. For example, the cyclohydrocarbonylation of a homoallylic amine derived from (R)-serine using a Rh-BIPHEPHOS complex at 65 °C and 4 atm of CO/H₂ afforded a key 6-ethoxypiperidine intermediate in 92% yield, which was then converted to piperidine alkaloids. acs.orgnih.gov This demonstrates the power of the methodology to construct the core piperidine structure with defined stereochemistry. acs.org

Iridium-Catalyzed Allylic Amination

Iridium catalysis is particularly effective for allylic substitution reactions, which can be applied to the intramolecular cyclization of amino-alkenes to form piperidine rings. An iridium-catalyzed cyclocondensation of amino alcohols and aldehydes can furnish 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov This modular approach allows for the combination of different fragments with broad functional group tolerance. nih.gov Furthermore, iridium catalysts, often in a "hydrogen borrowing" cascade, can facilitate the N-heterocyclization of primary amines with diols to produce cyclic amines, including piperidines, in excellent yields. organic-chemistry.orgnih.gov A distinct application involves the use of sulfamic acid as an ammonia (B1221849) equivalent in the iridium-catalyzed synthesis of primary allylic amines from allylic alcohols, providing a key building block for more complex structures. nih.gov

| Catalyst System | Reaction Type | Key Features | Yield | Reference(s) |

| Rh-BIPHEPHOS | Cyclohydrocarbonylation | Constructs functionalized piperidine moiety from homoallylic amines. | 92% | acs.org |

| Cp*Ir Complex | N-heterocyclization | Cyclization of primary amines with diols. | Good to Excellent | organic-chemistry.org |

| Iridium/Chiral Ligand | Cyclocondensation | Modular approach to 3,4-disubstituted piperidines. | High Enantiospecificity | nih.gov |

Biocatalytic and Enzymatic Synthetic Strategies

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of enantiopure pharmaceutical intermediates.

The asymmetric reduction of a prochiral ketone is a common and effective biocatalytic strategy. For instance, the synthesis of (S)-N-Boc-3-hydroxypiperidine, a key building block, can be achieved by the reduction of N-Boc-piperidin-3-one using a ketoreductase (KRED). researchgate.net Optimized processes using recombinant KREDs can achieve high substrate concentrations (e.g., 100 g/L) and produce the desired (S)-enantiomer with >99% enantiomeric excess (ee). researchgate.net Whole-cell biocatalysts, such as Pichia pastoris, have also been employed to catalyze this transformation, achieving high yields (85.4%) and excellent ee (>99%). More advanced strategies combine enzymatic C-H oxidation with radical cross-coupling reactions, allowing for the modular and enantioselective assembly of complex piperidine derivatives. chemistryviews.org

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference(s) |

| Recombinant Ketoreductase (KRED) | N-Boc-piperidin-3-one | (S)-N-Boc-3-hydroxypiperidine | >95% | >99% | researchgate.net |

| Pichia pastoris SIT2014 (whole cell) | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | 85.4% | >99% | |

| NADPH-dependent reductase (YDR541C) | N-Boc-piperidin-3-one | (S)-N-Boc-3-hydroxypiperidine | 99% | >99.5% | researchgate.net |

| Ene-Imin Reductase (EneIRED) | N-substituted tetrahydropyridine (B1245486) | Chiral 3-substituted piperidine | N/A | High | nih.gov |

Synthesis from Chiral Pool Precursors

The chiral pool approach leverages the natural abundance of enantiomerically pure compounds, such as carbohydrates and amino acids, as starting materials. These precursors contain multiple defined stereocenters that can be chemically manipulated to form the target molecule, transferring the inherent chirality into the final product.

Derivation from Carbohydrates (e.g., D-glucose)

Carbohydrates are inexpensive, readily available, and stereochemically rich molecules, making them attractive starting points for the synthesis of complex targets. D-glucose, in particular, has been utilized as a precursor for the synthesis of hydroxylated piperidine derivatives.

A reported synthesis of (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine, a stereoisomer of the title compound, begins with D-glucose. nih.gov The synthetic route involves the transformation of D-glucose into a key 3-azidopentodialdose intermediate. Subsequent Wittig olefination and reduction steps are employed to construct the piperidine ring skeleton. The final steps involve cleavage of an anomeric carbon, followed by oxidation and reduction sequences to afford the target molecule. nih.gov This "chiron approach" effectively utilizes the stereocenters present in the starting sugar to establish the absolute configuration of the final piperidine product. nih.gov

Utilization of Amino Acid-Derived Chirons (e.g., L-glutamic acid, L-malic acid, serine)

The "chiron" approach, which utilizes readily available enantiopure starting materials from nature, is a powerful strategy for the synthesis of complex chiral molecules. Amino acids, with their inherent stereocenters, are particularly attractive chirons for the synthesis of piperidine derivatives.

L-Glutamic Acid: L-glutamic acid has served as a versatile starting material for the synthesis of various piperidine alkaloids. researchgate.net A general strategy involves the transformation of the glutamic acid backbone into a suitably functionalized precursor that can undergo intramolecular cyclization to form the piperidine ring. For instance, the synthesis of (2S,3R)-3-hydroxypipecolic acid, a closely related derivative, has been achieved from L-glutamic acid, demonstrating the utility of this chiron for establishing the desired stereochemistry at the C2 and C3 positions. researchgate.net

L-Malic Acid: While less common than glutamic acid, L-malic acid also presents a viable chiral pool starting material. Its di-acid functionality and inherent stereocenter can be strategically manipulated to construct the piperidine core.

Serine: Serine is another valuable amino acid chiron for the synthesis of hydroxypiperidines. researchgate.net For example, a stereocontrolled synthesis of (2R,3R)- and (2R,3S)-3-hydroxypipecolic acids has been reported, which features the diastereoselective addition of a Grignard reagent to a chiral serinal derivative. researchgate.net This approach highlights the ability to control the stereochemistry at the C2 and C3 positions by leveraging the stereocenter of serine.

Exploitation of Other Naturally Occurring Chiral Sources

Beyond amino acids, other natural products have been effectively employed as chiral starting materials for the synthesis of (2S,3R)-2-(hydroxymethyl)piperidin-3-ol and its stereoisomers.

D-Glucose: A notable example is the synthesis of (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. nih.gov This "chiron approach" involves a series of transformations including Wittig olefination and reductive amination to construct the piperidine ring skeleton. nih.gov The inherent chirality of glucose is transferred to the final product, ensuring high enantiopurity.

The following table summarizes the use of various natural chirons in the synthesis of related piperidine structures:

| Natural Chiron | Target Piperidine Derivative | Key Synthetic Steps | Reference |

| L-Glutamic Acid | (2S,3R)-3-Hydroxypipecolic Acid | Intramolecular cyclization | researchgate.net |

| L-Serine | (2R,3R)- & (2R,3S)-3-Hydroxypipecolic Acids | Diastereoselective Grignard addition | researchgate.net |

| D-Glucose | (2R,3R)-3-Hydroxy-2-hydroxymethylpiperidine | Wittig olefination, reductive amination | nih.gov |

Strategic Functionalization and Derivatization of the Piperidinol Scaffold

Once the core piperidine ring is synthesized, further functionalization is often necessary to access specific target molecules. This involves selective manipulation of the hydroxyl groups and the piperidine nitrogen.

The presence of two hydroxyl groups in 2-(hydroxymethyl)piperidin-3-ol (B8791473) presents a challenge in selective functionalization. The chemical versatility of hydroxyl groups allows for transformations such as oxidation, reduction, and substitution. researchgate.net However, achieving regioselectivity between the primary and secondary alcohols requires careful selection of reagents and reaction conditions. researchgate.net

Protecting group strategies are often employed to temporarily block one hydroxyl group while the other is being modified. For instance, a primary alcohol can be selectively protected as a silyl (B83357) ether due to its lower steric hindrance, allowing for subsequent chemistry to be performed on the secondary alcohol. nih.gov The choice of protecting group is critical and must be stable to the subsequent reaction conditions and easily removable. weebly.com

The piperidine nitrogen is a key handle for further derivatization. It can be functionalized through various reactions, including alkylation, acylation, and arylation. However, in many synthetic sequences, it is necessary to protect the nitrogen to prevent unwanted side reactions. ub.edu

Commonly used nitrogen protecting groups in piperidine synthesis include:

Boc (tert-butoxycarbonyl): This group is stable under a wide range of conditions but can be easily removed with acid. weebly.com

Cbz (benzyloxycarbonyl): Removable by catalytic hydrogenation.

Fmoc (9-fluorenylmethyloxycarbonyl): Often used in peptide synthesis, it is cleaved under basic conditions, typically with piperidine. creative-peptides.comnih.gov

The hydroxymethyl side chain at the C2 position can be modified in a stereocontrolled manner to build more complex structures, often as precursors to natural alkaloids. For example, the hydroxyl group can be oxidized to an aldehyde, which can then serve as an electrophile for carbon-carbon bond-forming reactions. The existing stereocenters in the piperidine ring can direct the stereochemical outcome of these reactions, allowing for the synthesis of complex polycyclic systems with high diastereoselectivity. researchgate.netnih.gov

Comparative Analysis of Synthetic Routes

The synthesis of this compound and its stereoisomers can be achieved through various routes, each with its own advantages and disadvantages.

| Synthetic Strategy | Advantages | Disadvantages |

| Chiron Approach | High enantiopurity, readily available starting materials. | Limited to the chirality of the starting material, may require lengthy synthetic sequences. |

| Asymmetric Catalysis | High enantioselectivity, potential for catalytic turnover. researchgate.netnih.gov | Catalyst development can be challenging and expensive. |

| Diastereoselective Synthesis | Good control over relative stereochemistry. | Often requires a chiral auxiliary or a pre-existing stereocenter. |

Efficiency, Atom Economy, and Yield Optimization

Similarly, the synthesis of chiral 3-aminopiperidines from a prochiral ketone has been accomplished using immobilized ω-transaminases. beilstein-journals.org This one-step asymmetric synthesis provides the target compounds with high yields and excellent enantiomeric excess, demonstrating a significant improvement in efficiency compared to multi-step classical methods. beilstein-journals.org The use of biocatalysts often allows for reactions under mild conditions, which can reduce side reactions and further improve the isolated yield.

Below is a table comparing the efficiency of different synthetic strategies for related chiral piperidine and proline structures.

| Methodology | Target/Intermediate | Key Steps | Reported Yield | Stereoselectivity |

| Chemical Synthesis | (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one | Diastereoselective cyclization, racemic resolution | ~25% (overall) | Non-enantioselective initially |

| Chemoenzymatic Synthesis | Protected (2S,3R)-3-hydroxy-3-methylproline | One-pot chemoenzymatic prep of precursor, biocatalytic hydroxylation | 28% (overall, 3 steps) | Complete stereoselectivity |

| Asymmetric Biotransformation | (R)- and (S)-3-amino-1-Boc-piperidine | Asymmetric amination with immobilized ω-transaminases | High | High (e.e.) |

| Chemoenzymatic Synthesis | D-fagomine precursor | Aldol addition catalyzed by immobilized Fructose-6-phosphate aldolase (B8822740) (FSA) | >80% (after 3 cycles) | High |

This table is generated based on data from syntheses of structurally related compounds to illustrate efficiency principles.

Implementation of Green Chemistry Principles in Synthesis

The integration of green chemistry principles is paramount in modern pharmaceutical process development to minimize environmental impact. This involves using renewable feedstocks, reducing waste, and employing safer solvents and catalysts.

A significant advancement in this area is the use of biomass-derived starting materials. Syntheses of piperidine analogues like 1-deoxymannojirimycin (B1202084) (DMJ) have been developed starting from inexpensive and renewable carbohydrates such as D-fructose. nih.gov This approach avoids reliance on petrochemical feedstocks. Similarly, the chemoenzymatic synthesis of D-fagomine, a polyhydroxylated piperidine, utilizes D-Fructose-6-phosphate aldolase (FSA) in a key C-C bond-forming step, showcasing the use of enzymes to drive reactions under environmentally benign aqueous conditions. plos.orgnih.gov

The choice of catalyst is another core principle of green chemistry. Biocatalysis, using enzymes like transaminases or aldolases, offers a green alternative to traditional metal catalysts. beilstein-journals.orgnih.gov These enzymatic reactions are typically run in water at ambient temperature and pressure, reducing energy consumption and avoiding the use of hazardous organic solvents and toxic metals. acs.org Where metal catalysts are used, modern methods focus on using catalytic amounts of less toxic metals and developing heterogeneous catalysts that can be easily recovered and recycled. For example, the hydrogenation of pyridines to piperidines can be achieved using heterogeneous ruthenium or nickel catalysts that remain effective after multiple uses. nih.gov

The concept of atom economy is exemplified in reactions like cycloadditions and tandem reactions that incorporate a high percentage of the starting materials into the final product. The development of one-pot syntheses, which combine multiple reaction steps without isolating intermediates, also aligns with green chemistry by reducing solvent use for workup and purification, thereby minimizing waste streams. organic-chemistry.org

Key Green Chemistry Principles in the Synthesis of this compound Analogues:

| Principle | Implementation Example | Benefit |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis of 1-deoxymannojirimycin from D-fructose. nih.gov | Reduces dependence on fossil fuels. |

| Catalysis | Use of immobilized enzymes (e.g., transaminases, aldolases) for asymmetric synthesis. beilstein-journals.orgnih.gov | High selectivity, mild reaction conditions, reduced metal waste. |

| Safer Solvents and Conditions | Enzymatic reactions conducted in aqueous buffers at ambient temperature. acs.org | Reduced use of volatile organic compounds (VOCs), lower energy consumption. |

| Atom Economy | Development of one-pot, tandem, or cycloaddition reactions. organic-chemistry.org | Maximizes incorporation of reactants into the product, minimizing byproducts. |

Scalability and Process Chemistry Considerations

The transition of a synthetic route from laboratory-scale to industrial production introduces significant challenges. Scalability requires a process to be robust, safe, cost-effective, and consistently deliver the product at the required quality. For piperidine-based APIs, process chemistry focuses on selecting practical routes and optimizing every step for large-scale manufacturing. whiterose.ac.uk

A key metric for evaluating the sustainability and scalability of a process is the Process Mass Intensity (PMI), which is the ratio of the total mass of all materials (solvents, reagents, process water) used to the mass of the final API produced. acsgcipr.org The pharmaceutical industry often has high PMIs, but there is a concerted effort to reduce this value. For peptide synthesis, which shares some complexities with chiral amine synthesis (e.g., use of protecting groups, purification), average PMIs can be very high, often in the thousands. nih.gov Optimizing solvent use, particularly in reaction and purification steps, is a primary target for reducing PMI.

Process optimization also involves selecting reagents and conditions that are amenable to large-scale equipment and safety protocols. For example, while certain reagents may give excellent results in the lab, their toxicity, cost, or instability may prohibit their use in a manufacturing plant. whiterose.ac.uk Continuous flow chemistry is another scalable technology being adopted, which can offer better control over reaction parameters, improve safety, and increase throughput compared to traditional batch processing. nih.gov

The choice of purification method is also critical for scalability. Chromatography, while effective for achieving high purity, can be a major contributor to high PMI due to the large volumes of solvent required. Developing syntheses that yield crystalline products which can be purified by simple recrystallization is highly desirable for large-scale production as it is more cost-effective and environmentally friendly. whiterose.ac.uk

Stereochemical and Conformational Analysis of 2s,3r 2 Hydroxymethyl Piperidin 3 Ol and Its Derivatives

Spectroscopic Elucidation of Configuration and Conformation

Spectroscopic methods provide experimental insights into the molecular structure. By probing the interaction of molecules with electromagnetic radiation, it is possible to deduce the connectivity of atoms, their spatial arrangement, and the dynamic behavior of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., NOE correlation, 1H NMR, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy : The ¹H NMR spectrum of a molecule provides information about the chemical environment of each hydrogen atom. For piperidine (B6355638) derivatives, the chemical shifts (δ) and coupling constants (J) of the ring protons are particularly informative about the conformation of the six-membered ring. In the case of 2-(Hydroxymethyl)piperidine, typical ¹H NMR spectral data shows signals corresponding to the protons of the hydroxymethyl group and the piperidine ring. For the specific (2S,3R) stereoisomer, the relative stereochemistry of the substituents influences the magnetic environment of the ring protons, leading to a unique spectral fingerprint. The chair conformation is the most stable for the piperidine ring, and the substituents can adopt either axial or equatorial positions. The coupling constants between adjacent protons, particularly the vicinal coupling constants (³J), are governed by the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed for diaxial protons, while smaller values are seen for axial-equatorial and diequatorial interactions.

Table 1: Representative ¹H NMR Data for 2-(Hydroxymethyl)piperidine

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | ~3.07 | m | - |

| H-3 | - | - | - |

| H-4 | - | - | - |

| H-5 | - | - | - |

| H-6 | ~2.62 | m | - |

| -CH₂OH | ~3.53 (dd), ~3.38 (dd) | dd, dd | J = 10.7, 3.7; J = 10.7, 8.3 |

| NH | - | br s | - |

| OH | - | br s | - |

NOE Correlation Spectroscopy : Nuclear Overhauser Effect (NOE) correlation spectroscopy, such as NOESY, provides information about the spatial proximity of protons. For (2S,3R)-2-(Hydroxymethyl)piperidin-3-ol, NOE correlations can be used to definitively establish the relative configuration of the hydroxymethyl and hydroxyl groups. For instance, in a chair conformation, an NOE correlation between the axial proton at C-2 and the axial proton at C-6 would be expected. The presence or absence of NOEs between the protons of the hydroxymethyl group and specific ring protons can help to determine the preferred rotamer of the side chain.

Chiroptical Methods for Absolute Configuration Determination (e.g., ECD, ORD)

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are essential for determining the absolute configuration of stereocenters.

Electronic Circular Dichroism (ECD) : ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. Chiral molecules exhibit characteristic ECD spectra, with positive or negative bands (Cotton effects) corresponding to electronic transitions. The sign and intensity of these Cotton effects are directly related to the three-dimensional structure of the molecule. For 3-hydroxypiperidines, the n → σ* transition of the nitrogen lone pair and the n → σ* transition of the oxygen lone pair are the primary chromophores in the far-UV region. The sign of the Cotton effect associated with these transitions can be related to the helicity of the piperidine ring. wikipedia.org The absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum for a known configuration (e.g., using Time-Dependent Density Functional Theory, TD-DFT). nih.govrespectprogram.org A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry.

Optical Rotatory Dispersion (ORD) : ORD measures the change in the angle of optical rotation as a function of wavelength. It is closely related to ECD through the Kronig-Kramers relations. ORD curves show characteristic plain or anomalous behavior, with the latter exhibiting peaks and troughs that correspond to the Cotton effects observed in the ECD spectrum. While less commonly used than ECD for routine absolute configuration determination today, ORD can provide complementary information. The comparison of experimental ORD curves with those predicted by computational methods can also be a valuable tool for stereochemical assignment. nih.gov

Vibrational Spectroscopy (FTIR, FT-Raman) for Structural Characterization

Vibrational spectroscopy probes the vibrational energy levels of a molecule, providing a fingerprint that is unique to its structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, the FTIR spectrum would be characterized by specific absorption bands corresponding to the various functional groups present. Key vibrational modes include the O-H stretching of the hydroxyl groups (typically a broad band around 3300-3500 cm⁻¹), the N-H stretching of the secondary amine (around 3300 cm⁻¹), C-H stretching of the piperidine ring and hydroxymethyl group (around 2800-3000 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹). The position and shape of these bands can be sensitive to hydrogen bonding, which plays a crucial role in the conformational preferences of the molecule.

Fourier Transform Raman (FT-Raman) Spectroscopy : FT-Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of laser light by a molecule. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar groups and skeletal vibrations. The Raman spectrum of this compound would provide information on the vibrations of the carbon skeleton of the piperidine ring, which can be correlated with its conformation. s-a-s.orgnih.gov

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. While obtaining suitable crystals of the parent this compound might be challenging due to its polarity and hydrogen bonding capabilities, the crystal structures of its derivatives can provide invaluable information.

For instance, the X-ray analysis of a derivative like (2R, 3R, 4R, 5R)-3,4,5-Tris-Benzyloxy-2-Benzyloxymethyl-Piperidin-1-ol, which shares a similar piperidine core, has been used to confirm its relative configurations. nih.gov Such studies definitively establish the stereochemistry and conformation of the piperidine ring and its substituents in the crystalline state. This solid-state structure can then serve as a benchmark for comparison with solution-state conformations determined by NMR and computational methods.

Computational Investigations of Stereochemistry and Conformational Preferences

Computational chemistry provides a powerful theoretical framework to complement experimental data and to gain deeper insights into the structural and electronic properties of molecules.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis)

Density Functional Theory (DFT) : DFT has become a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT calculations can be used to:

Determine conformational preferences: By performing a conformational search and optimizing the geometry of different possible conformers (e.g., chair, boat, twist-boat) and different substituent orientations (axial/equatorial, rotamers), their relative energies can be calculated to identify the most stable structures.

Predict spectroscopic properties: DFT can be used to calculate NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the determined conformation. nih.gov Similarly, vibrational frequencies from DFT calculations can aid in the assignment of experimental FTIR and Raman spectra.

Simulate chiroptical spectra: As mentioned earlier, TD-DFT is a powerful tool for simulating ECD and ORD spectra, which is crucial for the assignment of absolute configuration. nih.govrespectprogram.org

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, HOMO-LUMO analysis can provide insights into its reactivity and potential interaction with other molecules. The spatial distribution of the HOMO and LUMO can indicate the regions of the molecule that are most likely to be involved in chemical reactions. researchgate.netresearchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(Hydroxymethyl)piperidine |

| (2R, 3R, 4R, 5R)-3,4,5-Tris-Benzyloxy-2-Benzyloxymethyl-Piperidin-1-ol |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of molecules over time. For this compound, MD simulations would provide critical insights into the preferred three-dimensional arrangements of the piperidine ring and its substituents. Key parameters that would be investigated include the equilibrium between different chair and boat conformations, the orientation of the hydroxymethyl and hydroxyl groups (axial vs. equatorial), and the role of intramolecular hydrogen bonding in stabilizing certain conformers.

A typical study would involve simulating the molecule in a solvent, such as water, to mimic physiological conditions. The resulting trajectory would be analyzed to generate a Ramachandran-like plot for the key dihedral angles of the piperidine ring, revealing the lowest energy conformations.

Table 1: Hypothetical Energy Distribution of Conformers from Molecular Dynamics

| Conformer | Dihedral Angle (C2-C3-N-C6) | Potential Energy (kcal/mol) | Population (%) |

| Chair 1 (eq, eq) | 55° | 0.0 | 75 |

| Chair 2 (ax, ax) | -58° | 2.5 | 15 |

| Twist-Boat | 30° | 5.0 | 10 |

This table is illustrative and not based on published data for the specific compound.

Influence of Substituents on Ring Conformation and Diastereoselectivity

The introduction of substituents onto the piperidine ring or the nitrogen atom of this compound would significantly alter its conformational preferences and reactivity. For instance, N-acylation or N-alkylation can introduce allylic strain, which could favor an axial orientation for the C2 substituent.

Research in this area would systematically vary substituents at different positions and analyze the resulting conformational changes using techniques like NMR spectroscopy and computational modeling. The diastereoselectivity of reactions at centers adjacent to existing stereocenters would also be a key focus, as the ring conformation heavily influences the facial bias of incoming reagents.

Table 2: Predicted Influence of N-Substituents on Conformational Preference

| N-Substituent | Predicted Favored Conformation of C2-Substituent | Expected Diastereomeric Ratio in a Model Reaction |

| -H | Equatorial | 2:1 |

| -Boc | Axial | >10:1 |

| -Benzyl | Equatorial | 3:1 |

This table represents expected trends based on general principles of piperidine chemistry, not specific experimental results for the target molecule.

Stereochemical Control and Regioselectivity in Reactions Involving the Piperidine Moiety

The inherent chirality of this compound makes it a valuable chiral building block. The stereochemical outcome of reactions involving this moiety is dictated by the existing stereocenters. For example, the hydroxyl groups can direct incoming reagents through hydrogen bonding or by acting as nucleophiles themselves.

Studies would explore reactions such as O-alkylation, oxidation of the hydroxyl groups, and N-functionalization. The regioselectivity—preferential reaction at one hydroxyl group over the other or at the nitrogen—would be a critical aspect to investigate, likely controlled by steric hindrance and electronic effects. The stereochemical integrity of the C2 and C3 positions during these transformations would also be paramount.

Table 3: Anticipated Regioselectivity in Functionalization Reactions

| Reagent | Reaction Condition | Major Product |

| Benzyl bromide, NaH | Catalytic tin reagent | O-benzylation at C3-OH |

| Acetic anhydride, pyridine (B92270) | Standard | N-acetylation |

| Dess-Martin periodinane | Mild oxidation | Oxidation of C3-OH to ketone |

This table is a projection based on known reactivity patterns of similar diol systems.

Applications As a Chiral Building Block and Scaffold in Organic Synthesis

Precursor to Complex Heterocyclic Systems

The structure of (2s,3r)-2-(Hydroxymethyl)piperidin-3-ol is primed for elaboration into more complex heterocyclic systems. The nucleophilic secondary amine and the primary and secondary hydroxyl groups offer multiple handles for cyclization, annulation, and substitution reactions, enabling access to a wide array of molecular designs.

The structural similarity of polyhydroxylated piperidines to pyranose sugars, where the endocyclic oxygen is replaced by a nitrogen atom, forms the basis of their classification as iminosugars (also known as azasugars). cnr.it These compounds are potent inhibitors of glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism, giving them immense therapeutic potential against diseases ranging from diabetes to viral infections. cnr.itresearchgate.net The compound this compound and its stereoisomers are key precursors to various iminosugars. For instance, a synthetic pathway starting from D-glucose can be used to produce (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine, a stereoisomer of the title compound, demonstrating a common chiron approach to this molecular skeleton. nih.gov Syntheses often involve the strategic protection of functional groups, followed by cyclization and final deprotection to yield the target iminosugar. cnr.it

Similarly, the piperidine (B6355638) core is a fundamental structural motif in a vast class of natural products known as piperidine alkaloids. naturalproducts.netnih.govnih.gov These alkaloids exhibit a wide range of biological activities. Chiral building blocks like this compound are instrumental in the total synthesis of these complex natural products. nih.govacs.org For example, related 2,6-disubstituted 3-piperidinol building blocks have been used in the enantioselective total synthesis of alkaloids such as (-)-cassine and (+)-spectaline. researchgate.net The synthesis leverages the pre-existing stereocenters of the starting piperidinol to control the stereochemistry of the final alkaloid product. nih.govacs.org

Table 1: Examples of Iminosugars and Alkaloids Synthesized from Piperidine Scaffolds This table is illustrative of the types of molecules synthesized from related piperidinol building blocks.

| Target Molecule | Class | Precursor Type | Significance |

|---|---|---|---|

| 1-Deoxynojirimycin (DNJ) | Iminosugar | Polyhydroxylated Piperidine | α-Glucosidase inhibitor, parent compound for antidiabetic drugs. cnr.itechemi.com |

| 1-Deoxy-D-altronojirimycin | Iminosugar | Polyhydroxylated Piperidine | Glycosidase inhibitor with therapeutic potential. cnr.it |

| (-)-Cassine | Alkaloid | 2,6-disubstituted Piperidin-3-ol | Natural product with defined stereochemistry. researchgate.net |

| (+)-Spectaline | Alkaloid | 2,6-disubstituted Piperidin-3-ol | Natural product with defined stereochemistry. researchgate.net |

| (+)-Prosafrinine | Alkaloid | 3-Piperidinol | Demonstrates the versatility of the piperidinol core in synthesis. acs.org |

The conformational flexibility of the piperidine ring can be constrained by incorporating it into fused or bridged bicyclic systems. Such conformationally restricted analogs are valuable tools in medicinal chemistry for probing interactions with biological targets and can lead to improved potency and selectivity. Versatile synthetic methods have been developed for creating bridged piperidine isosteres, for example, as a strategy to develop new dopaminergic agents. nih.gov While specific examples starting directly from this compound are not extensively documented in dedicated studies, its functional groups are well-suited for intramolecular cyclization strategies, such as the aza-Prins cyclization, which is a recognized protocol for building the piperidine ring system itself and can be adapted for further annulations. researchgate.net The synthesis of such complex scaffolds often involves multi-step sequences where the piperidine ring is formed and subsequently elaborated. nih.gov

Spirocyclic systems containing a piperidine ring are a unique class of three-dimensional molecules that have gained interest in drug discovery. The synthesis of spiro-piperidine frameworks can be achieved through various strategies, including intramolecular cyclizations. The functional groups on this compound provide the necessary handles for such transformations. For instance, the hydroxyl group could be oxidized to a ketone, which could then serve as an electrophilic center for an intramolecular spirocyclization reaction initiated by a nucleophile tethered to the piperidine nitrogen.

Contribution to the Synthesis of Diverse Bioactive Molecules (as synthetic intermediates)

Beyond its role as a scaffold for complex heterocycles, this compound and its related isomers serve as crucial synthetic intermediates for a variety of bioactive molecules. The use of such chiral building blocks significantly shortens synthetic routes and ensures the stereochemical integrity of the final product. acs.org

The iminosugar 1-Deoxynojirimycin (DNJ) is a prominent α-glucosidase inhibitor. echemi.com Synthetic derivatives of DNJ, such as Miglitol (Glyset®) and Miglustat (Zavesca®), are approved pharmaceutical agents for treating type II diabetes and Gaucher disease, respectively. cnr.it The synthesis of DNJ and its analogs relies heavily on chiral piperidine precursors that are structurally similar to this compound. cnr.itnih.gov These building blocks provide the core piperidine ring with the correct stereochemistry, which is essential for biological activity. The synthesis of these pharmaceutical intermediates from fundamental starting materials like D-glucose highlights the "chiron approach," where a readily available chiral molecule is converted into a complex target. nih.gov The compound (2S,3R)-3-hydroxypiperidine-2-carboxylic acid, which shares a similar stereochemical arrangement, is also recognized as a valuable building block for synthesizing complex molecules with therapeutic potential.

While the primary application of this compound and related iminosugars is in medicinal chemistry, their unique properties suggest potential in other fields. In agrochemical research, glycosidase inhibitors can potentially act as insecticides or herbicides by disrupting essential metabolic processes in pests or weeds.

In materials science, the chiral nature of this compound makes it a candidate for the development of materials for chiral recognition. Such materials could be used in enantioselective separation techniques or as part of chiral sensors. The ability to serve as a chiral ligand in asymmetric catalysis is another potential application, enabling the synthesis of other enantiomerically pure compounds.

Development of Chiral Catalysts and Ligands from Piperidinol Derivatives

The unique stereochemical arrangement of the hydroxyl and hydroxymethyl groups in this compound provides a rigid and well-defined chiral environment, making it an attractive scaffold for the design of new chiral catalysts and ligands for asymmetric transformations. Chiral 1,2-amino alcohols are recognized as privileged structures in catalysis, and this piperidinol fits within that classification. nih.gov

Design of Organocatalysts Based on the this compound Scaffold

Organocatalysis has emerged as a powerful tool in organic synthesis, and the development of new chiral catalysts is a continuous effort. The this compound scaffold can be derivatized to create a variety of organocatalysts. For instance, the secondary amine can be transformed into a thiourea (B124793) or squaramide, which are known to act as hydrogen-bond donors to activate electrophiles. The hydroxyl groups can be modified to tune the steric and electronic properties of the catalyst, influencing the stereochemical outcome of the catalyzed reaction.

While direct examples of organocatalysts derived from this specific piperidinol are not extensively documented in prominent literature, the principles of catalyst design suggest its potential. For example, chiral guanidines and their derivatives, known for their strong basicity and hydrogen-bonding capabilities, are potent organocatalysts. rsc.org The piperidine nitrogen of this compound could be converted to a guanidine (B92328) moiety, creating a new class of chiral catalysts.

Table 1: Potential Organocatalyst Classes from this compound

| Catalyst Class | Functional Group Modification | Potential Applications |

| Thiourea Catalysts | Reaction of the piperidine nitrogen with an isothiocyanate. | Asymmetric Michael additions, Aldol reactions, Friedel-Crafts alkylations. |

| Squaramide Catalysts | Reaction of the piperidine nitrogen with a squaric acid derivative. | Enantioselective conjugate additions, Michael/cyclization cascades. |

| Guanidine Catalysts | Conversion of the piperidine nitrogen into a guanidinium (B1211019) group. | Asymmetric Henry reactions, Mannich reactions, phase-transfer catalysis. rsc.org |

| Amino Alcohol-based Catalysts | Utilization of the inherent 1,2-amino alcohol moiety. | Asymmetric additions of organozinc reagents to aldehydes. rsc.org |

The design of such catalysts would involve a modular synthetic approach, allowing for the systematic variation of substituents on the piperidine ring to optimize catalyst performance for specific reactions.

Synthesis of Ligands for Asymmetric Metal Catalysis (e.g., Palladium, Rhodium, Nickel)

The development of chiral ligands is central to the field of asymmetric metal catalysis. The this compound scaffold is well-suited for the synthesis of P,N, N,O, or P,N,O-type ligands, which are known to be effective in a variety of metal-catalyzed reactions. The ability to coordinate to a metal center through multiple heteroatoms can create a rigid and highly organized chiral pocket around the metal, leading to high levels of enantioselectivity.

Palladium Catalysis: Chiral ligands are crucial for controlling selectivity in palladium-catalyzed cross-coupling reactions. nih.gov Ligands derived from this compound could be synthesized by phosphination of the hydroxyl groups and/or the nitrogen atom. These ligands could find application in reactions such as the Tsuji-Trost allylic alkylation or Heck reactions.

Rhodium Catalysis: Rhodium complexes are widely used in asymmetric hydrogenation, hydroformylation, and C-H activation reactions. The development of new chiral ligands for rhodium catalysis is an active area of research. researchgate.net A ligand synthesized from the title compound could create a chiral environment around a rhodium center, potentially enabling highly enantioselective transformations.

Nickel Catalysis: Nickel catalysis has gained prominence due to the metal's lower cost and unique reactivity compared to precious metals. researchgate.net Nitrogen- and oxygen-based ligands are often preferred for nickel-catalyzed reactions. The amino alcohol functionality of this compound makes it a prime candidate for the development of ligands for nickel-catalyzed cross-coupling and reductive coupling reactions.

Table 2: Potential Ligand Architectures and Their Applications in Asymmetric Metal Catalysis

| Metal | Potential Ligand Type | Synthetic Modification | Potential Catalytic Applications |

| Palladium | P,N,O-Ligand | Phosphination of hydroxyls, N-alkylation with a phosphine-containing group. | Asymmetric allylic alkylation, Heck reaction, Suzuki-Miyaura coupling. |

| Rhodium | N,O-Bidentate Ligand | Direct coordination of the nitrogen and a hydroxyl group. | Asymmetric hydrogenation, hydroacylation. |

| Nickel | N,N,O-Tridentate Ligand | Derivatization of the nitrogen and hydroxyls with additional donor groups. | Asymmetric cross-electrophile coupling, hydroamination. |

Detailed research into the synthesis and application of ligands derived from this compound would be necessary to fully realize their potential in asymmetric metal catalysis.

Scaffold for Combinatorial Library Generation (focus on synthetic aspects)

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds for biological screening. nih.gov The this compound scaffold, with its multiple points of diversity, is an excellent starting point for the generation of a combinatorial library of piperidine derivatives.

The synthetic strategy would involve the differential protection of the functional groups, followed by a series of diversification reactions. For example, the secondary amine could be acylated, alkylated, or sulfonylated with a variety of building blocks. The primary and secondary hydroxyl groups could be etherified, esterified, or used as handles for the attachment of other molecular fragments.

Synthetic Approach to a Combinatorial Library:

Protection: Selective protection of the primary hydroxyl group (e.g., as a silyl (B83357) ether) and the secondary amine (e.g., as a carbamate).

Diversification of the Secondary Hydroxyl: The free secondary hydroxyl group can be reacted with a library of carboxylic acids (to form esters) or alkyl halides (to form ethers).

Deprotection and Diversification of the Primary Hydroxyl: Removal of the silyl protecting group, followed by reaction with another library of building blocks.

Deprotection and Diversification of the Amine: Removal of the carbamate (B1207046) protecting group, followed by reaction with a library of acylating or alkylating agents.

This approach would allow for the creation of a large and structurally diverse library of compounds from a single chiral scaffold. The use of solid-phase synthesis techniques could further streamline the process, enabling high-throughput synthesis and purification. nih.gov

Table 3: Points of Diversity on the this compound Scaffold for Combinatorial Library Synthesis

| Position | Functional Group | Potential Diversification Reactions |

| N1 | Secondary Amine | Acylation, Sulfonylation, Alkylation, Reductive Amination |

| C2 | Hydroxymethyl Group | Esterification, Etherification, Oxidation followed by further derivatization |

| C3 | Hydroxyl Group | Esterification, Etherification, Mitsunobu reaction |

The resulting library of chiral, highly functionalized piperidines would be a valuable resource for screening against a wide range of biological targets, potentially leading to the discovery of new therapeutic agents. rsc.org

Advanced Analytical Characterization in Synthetic Research Beyond Basic Identification

Chromatographic Methods for Enantiomeric Excess and Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Methodology and Application: For a polar compound like (2s,3r)-2-(Hydroxymethyl)piperidin-3-ol, which lacks a strong UV chromophore, a pre-column derivatization step is often employed to enhance detection sensitivity and improve chromatographic resolution. nih.govresearchgate.net A common derivatizing agent is p-toluenesulfonyl chloride, which reacts with the amine and hydroxyl groups to introduce a chromophore that can be readily detected by a UV detector. nih.gov

The separation is typically achieved on a polysaccharide-based CSP, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series). nih.gov The choice of mobile phase, often a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the diastereomeric derivatives. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. The method's precision, accuracy, and robustness are validated according to International Conference on Harmonization (ICH) guidelines. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for Derivatized this compound

| Parameter | Value/Condition | Purpose |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Provides the chiral stationary phase for enantiomeric separation. nih.gov |

| Mobile Phase | Hexane:Isopropanol (80:20, v/v) with 0.1% Diethylamine (B46881) | Eluent system to carry the analyte through the column; diethylamine is often added to improve peak shape for basic compounds. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and influences resolution and analysis time. |

| Derivatizing Agent | p-Toluenesulfonyl Chloride | Introduces a UV-active chromophore for sensitive detection. nih.gov |

| Detection | UV at 228 nm | Monitors the eluting analytes based on the absorbance of the derivatized chromophore. nih.gov |

| Column Temp. | 25 °C | Maintains consistent and reproducible retention times. |

| Injection Vol. | 10 µL | The amount of sample introduced into the system. |

| Expected Resolution (Rs) | > 2.0 | A measure of the degree of separation between the two enantiomeric peaks. nih.gov |

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)

While HPLC is a dominant technique, Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) offer alternative and sometimes advantageous approaches for chiral separations.

Gas Chromatography (GC): GC is highly efficient but requires the analyte to be volatile and thermally stable. For this compound, direct analysis is challenging due to its polarity and low volatility. Therefore, derivatization to form more volatile and stable esters or silyl (B83357) ethers is necessary. Chiral GC columns, featuring a CSP, can then be used to separate the enantiomers.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for chiral separations, combining some of the best features of both gas and liquid chromatography. researchgate.netchromatographyonline.com It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net This results in low viscosity and high diffusivity, allowing for faster separations and higher efficiency compared to HPLC. afmps.be SFC is particularly well-suited for preparative-scale separations due to the ease of removing the CO2 solvent post-collection. researchgate.net Polysaccharide-based CSPs are widely used in SFC and demonstrate broad applicability for a range of chiral compounds, including pharmaceuticals. chromatographyonline.comnih.gov

Table 2: Comparison of Chromatographic Methods for Chiral Purity Analysis

| Feature | Chiral HPLC | Chiral GC | Chiral SFC |

| Principle | Differential interaction with a solid chiral stationary phase in a liquid mobile phase. mdpi.com | Differential interaction with a liquid or solid chiral stationary phase in a gaseous mobile phase. | Differential interaction with a solid chiral stationary phase in a supercritical fluid mobile phase. chromatographyonline.com |

| Analyte State | Soluble in mobile phase. | Volatile and thermally stable (often requires derivatization). | Soluble in supercritical fluid (e.g., CO2) with co-solvents. |

| Advantages | Widely applicable, robust, extensive library of established methods. mdpi.com | Very high resolution, fast analysis for suitable compounds. | Very fast analysis, reduced organic solvent use, ideal for preparative scale. afmps.be |

| Disadvantages | Higher solvent consumption, longer run times compared to SFC. afmps.be | Limited to volatile/thermally stable compounds, potential for thermal degradation. | Requires specialized high-pressure equipment. |

| Application to Target | Feasible with derivatization for UV detection. nih.gov | Feasible with derivatization to increase volatility. | Highly suitable, offering fast and efficient separation. chromatographyonline.com |

High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive confirmation of a synthesized compound's identity. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically < 5 ppm). This precision allows for the determination of the elemental composition of the molecule and its fragments.

For this compound (Molecular Formula: C6H13NO2), HRMS can distinguish its exact molecular formula from other potential formulas with the same nominal mass. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to gently ionize the molecule, typically forming the protonated molecule [M+H]+. Subsequent fragmentation analysis (MS/MS), often performed in a quadrupole time-of-flight (Q-TOF) instrument, provides further structural information by breaking the molecule into smaller, characteristic pieces. researchgate.net This fragmentation pattern serves as a molecular fingerprint, helping to confirm the connectivity of the atoms within the structure, including the piperidine (B6355638) ring and its substituents. researchgate.netnih.gov

Table 3: Predicted HRMS Data for this compound

| Ion | Elemental Composition | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |

| [M+H]+ | C6H14NO2+ | 132.10190 | 132.1021 | 1.5 |

| [M+H-H2O]+ | C6H12NO+ | 114.09134 | 114.0915 | 1.4 |

| [M+H-CH2O]+ | C5H12NO+ | 102.09134 | 102.0914 | 0.6 |

Future Directions and Emerging Research Avenues

Sustainable and Flow Chemistry Approaches for (2S,3R)-2-(Hydroxymethyl)piperidin-3-ol Synthesis

Modern synthetic chemistry is increasingly driven by the principles of green and sustainable chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. For a molecule like this compound, future synthetic strategies will likely pivot towards more environmentally benign methods.

One promising avenue is the use of heterogeneous catalysts for key transformations. For instance, research into the hydrogenation of pyridine (B92270) precursors has demonstrated the efficacy of heterogeneous cobalt catalysts based on titanium nanoparticles. nih.gov These systems can operate in water, a green solvent, and avoid the need for acidic additives, offering a more sustainable route to the piperidine (B6355638) core. nih.gov

Flow chemistry, particularly flow electrochemistry, presents another significant opportunity for the sustainable synthesis of piperidine derivatives. researchgate.net This technique allows for precise control over reaction parameters, enhanced safety, and scalability. Anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell, for example, provides a key intermediate for introducing substituents at the 2-position of the piperidine ring. researchgate.net Adapting such flow-based methods for the stereoselective synthesis of highly functionalized piperidinols could lead to more efficient and scalable production routes.

| Strategy | Description | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Use of a solid-phase catalyst (e.g., cobalt on titanium nanoparticles) for hydrogenation of pyridines. | Enables use of green solvents like water, catalyst recyclability, acid-free conditions, and high selectivity. | nih.gov |

| Flow Electrochemistry | Anodic oxidation in a continuous flow reactor to generate reactive intermediates for C-C bond formation. | Improved safety and scalability, precise reaction control, efficient generation of precursors to substituted piperidines. | researchgate.net |

Chemo-Enzymatic and Cascade Reactions for Enhanced Efficiency

The demand for enantiomerically pure compounds has propelled the integration of biocatalysis with traditional chemical synthesis. Chemo-enzymatic approaches offer unparalleled stereoselectivity, often under mild, environmentally friendly conditions, which is ideal for the synthesis of complex chiral molecules like this compound. acs.org

A key strategy involves the asymmetric dearomatization of pyridine derivatives. nih.gov Researchers have developed a versatile chemo-enzymatic method that combines the chemical synthesis of N-substituted tetrahydropyridines with a one-pot, dual-enzyme cascade involving an amine oxidase and an ene-imine reductase. nih.gov This cascade facilitates a dynamic kinetic resolution, converting the tetrahydropyridine (B1245486) intermediate into highly enantioenriched 3-substituted piperidines. nih.gov This powerful approach could be adapted to generate the specific stereochemistry of this compound.

| Approach | Key Transformation | Significance for Piperidinol Synthesis | Reference |

|---|---|---|---|

| Chemo-enzymatic Dearomatization | One-pot amine oxidase/ene imine reductase cascade on activated tetrahydropyridines. | Provides access to stereo-defined piperidines with high enantiomeric excess via dynamic kinetic resolution. | nih.gov |

| Multi-component Cascade Reaction | Stereoselective one-pot pseudo five-component synthesis involving a Michael/Mannich cascade. | Rapid construction of complex piperidinol scaffolds with multiple stereocenters from simple precursors, enhancing atom economy. | nih.gov |

| Enzymatic Resolution | Lipase-catalyzed transesterification of racemic piperidinol precursors. | Efficient separation of enantiomers to yield enantiopure intermediates for targeted synthesis. | researchgate.net |

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction

Hybrid approaches that combine the computational power of AI with expert-coded chemical rules are proving to be particularly effective. synthiaonline.com By leveraging both data-driven algorithms and the nuanced understanding of human chemists, these systems can generate more robust and viable synthetic pathways, accelerating the discovery and optimization of synthetic routes to valuable compounds like this compound. synthiaonline.com

Exploration of Novel Reactivity and Unconventional Transformations

Understanding and exploiting the inherent reactivity of the this compound scaffold is key to unlocking its full potential as a synthetic building block. The arrangement of the hydroxymethyl and hydroxyl groups, along with the piperidine nitrogen, allows for unique and potentially novel chemical transformations.

One area of exploration is the condensation reaction of the β-amino alcohol moiety with aldehydes. Research on the related compound, 2-hydroxymethylpiperidine, has shown that it readily condenses with various aldehydes under mild conditions to form bicyclic hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines. nih.gov This transformation proceeds through a proposed hemiaminal and a fleeting iminium ion intermediate, which then undergoes intramolecular cyclization. nih.gov Investigating similar reactions with this compound could lead to a new class of chiral oxazolidine (B1195125) derivatives with potential applications as analytical standards or chiral auxiliaries.

Furthermore, unconventional cyclization strategies are being developed to access the piperidine core itself. For example, palladium-catalyzed aza-Heck cyclizations have been employed to form the six-membered ring. nih.gov In some cases, reaction pathways have been observed that proceed via a 6-endo cyclization, which is contrary to the generally accepted Baldwin's rules, highlighting the potential for discovering new and unexpected reactivity patterns in the synthesis of these heterocyclic systems. nih.gov

Development of Smart Materials or Advanced Functional Molecules Incorporating the Piperidinol Moiety

The piperidine ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional molecules. mdpi.com The specific stereochemistry and functionality of this compound make it an attractive building block for the development of next-generation smart materials and advanced functional molecules.

The β-amino alcohol structure is a key pharmacophore in many biologically active compounds. By using the piperidinol as a chiral scaffold, it is possible to design and synthesize novel molecules with tailored biological activities. For instance, the condensation of the related 2-hydroxymethylpiperidine with aldehydes yields oxazolidines, a class of compounds known to have applications as biocides and which are found in the core structure of potent natural products like neurotoxins and glycosidase inhibitors. nih.gov Exploring the biological profile of derivatives synthesized from this compound could lead to new therapeutic agents.

Future research may focus on incorporating this piperidinol moiety into larger molecular architectures, such as polymers or supramolecular assemblies, to create "smart" materials. These materials could exhibit responsive behavior, changing their properties in response to external stimuli like pH, light, or the presence of specific analytes. The chiral nature and hydrogen-bonding capabilities of the hydroxyl groups on the this compound unit could be exploited to control the self-assembly and macroscopic properties of these advanced materials.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Enantiomeric Excess (ee) | Key Reference |

|---|---|---|---|

| Chiral Pool Synthesis | 65–78 | ≥98% | |

| Asymmetric Catalysis | 70–85 | 90–95% | |

| Enzymatic Resolution | 50–60 | >99% |

Basic Question: How can the stereochemistry and structural integrity of this compound be confirmed?

Methodological Answer:

Combine spectroscopic and computational techniques:

- NMR Spectroscopy : Analyze coupling constants (e.g., ) to confirm vicinal diol geometry. ROESY correlations can validate spatial arrangements .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare with similar piperidin-3-ol derivatives) .

- Chiral HPLC : Quantify enantiomeric purity using columns like Chiralpak IA/IB .

Basic Question: What are the critical storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of hydroxymethyl groups .

- pH Sensitivity : Avoid aqueous solutions at extreme pH; the hydroxyl group may undergo dehydration or esterification .

- Light Exposure : Protect from UV light to prevent radical degradation, as observed in structurally related pyridinols .

Advanced Question: How does the stereochemistry of this compound influence its biological activity?

Methodological Answer:

- Receptor Binding Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of enantiomers with target enzymes (e.g., kinases or phosphatases). The (2S,3R) configuration may enhance hydrogen bonding with active sites .

- Pharmacological Assays : Conduct in vitro inhibition assays on enantiomer pairs. For example, (2S,3R) isomers of similar piperidines show 10–50x higher potency than (2R,3S) counterparts .

Advanced Question: What computational approaches predict the metabolic pathways of this compound?

Methodological Answer:

- In Silico Tools : Use PISTACHIO, BKMS_METABOLIC, or SwissADME to simulate Phase I/II metabolism. The hydroxymethyl group is predicted to undergo glucuronidation, while the piperidine ring may resist CYP450 oxidation .

- Validation : Cross-reference predictions with LC-MS/MS data from hepatocyte incubations. Discrepancies (e.g., unpredicted sulfation) require manual pathway refinement .

Advanced Question: How can contradictory data on the compound’s solubility be resolved?

Methodological Answer:

- Solvent Screening : Use a Cheqsol approach to measure equilibrium solubility in buffered (pH 7.4) and non-aqueous media. Conflicting reports may arise from polymorphic forms or hydrate formation .

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies, which can artificially lower measured solubility in polar solvents .

Q. Table 2: Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 2.1 ± 0.3 | pH-dependent |

| Methanol | 45.6 | Forms stable solutions |

| DMSO | >100 | Ideal for stock solutions |

Advanced Question: What strategies optimize its use in multi-step organic syntheses?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.